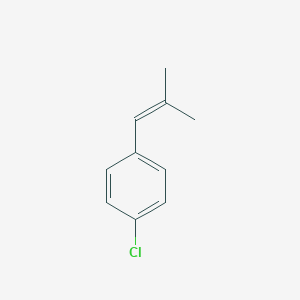
Styrene, 4-chloro-beta,beta-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Styrene, 4-chloro-beta,beta-dimethyl- is a useful research compound. Its molecular formula is C10H11Cl and its molecular weight is 166.65 g/mol. The purity is usually 95%.
The exact mass of the compound Styrene, 4-chloro-beta,beta-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Styrene, 4-chloro-beta,beta-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Styrene, 4-chloro-beta,beta-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis
1.1 Polystyrene and Copolymers
Styrene derivatives are crucial in the production of polystyrene and its copolymers. The compound can undergo polymerization through various mechanisms such as free radical, cationic, and anionic polymerization. Its copolymerization with other monomers like acrylonitrile and butadiene results in materials with enhanced properties suitable for applications in packaging, automotive parts, and electronics .
Table 1: Properties of Styrene Copolymers
| Copolymers | Properties | Applications |
|---|---|---|
| Styrene-Butadiene Rubber | High elasticity, weather resistance | Tires, seals |
| Acrylonitrile-Butadiene-Styrene (ABS) | Impact resistance, toughness | Automotive components |
| Styrene-Acrylonitrile (SAN) | Clarity, chemical resistance | Household goods, appliances |
Biological Applications
2.1 Antimicrobial Activity
Research has indicated that compounds related to styrene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted styrenes can inhibit the growth of bacteria and fungi, making them potential candidates for pharmaceutical applications .
Case Study: Antimicrobial Efficacy
- A series of 4-(benzo[d]thiazole-2-yl) phenols derived from styrene showed promising acetylcholinesterase inhibitory activity, indicating potential use in treating Alzheimer's disease .
Chemical Intermediates
Styrene, 4-chloro-beta,beta-dimethyl- serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, leading to the formation of complex structures used in medicinal chemistry.
3.1 Synthesis of Bioactive Compounds
Recent studies have focused on synthesizing novel bioactive compounds using styrene derivatives as starting materials. These compounds have been explored for their potential therapeutic effects against diseases such as cancer and neurodegenerative disorders.
Table 2: Bioactive Compounds Derived from Styrene Derivatives
Properties
CAS No. |
19366-15-5 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chloro-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
InChI Key |
WRALWKVPQMAMTI-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)Cl)C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C |
Key on ui other cas no. |
19366-15-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















